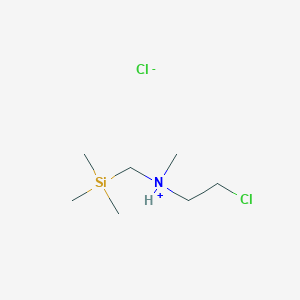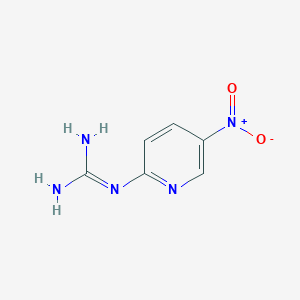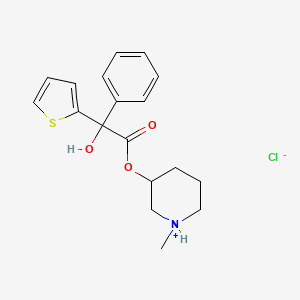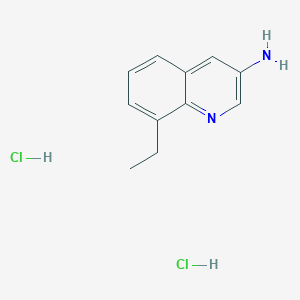
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride is an organosilicon compound with a molecular formula of C8H20Cl2NSi. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride typically involves the reaction of trimethylsilylmethyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Chemical Reactions Analysis
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride can be compared with other similar organosilicon compounds, such as:
(Chloromethyl)trimethylsilane: This compound has a similar structure but lacks the 2-chloroethylamine group.
(2-Chloroethyl)trimethylsilane: Similar to this compound but without the methylaminomethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
21654-75-1 |
|---|---|
Molecular Formula |
C7H19Cl2NSi |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-chloroethyl-methyl-(trimethylsilylmethyl)azanium;chloride |
InChI |
InChI=1S/C7H18ClNSi.ClH/c1-9(6-5-8)7-10(2,3)4;/h5-7H2,1-4H3;1H |
InChI Key |
MECWWEUYXJFMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)C[Si](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)




![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
